

5-Methylpicolinic acid hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylpicolinic acid hydrochloride

Cat. No.: B169890

[Get Quote](#)

An In-Depth Technical Guide to **5-Methylpicolinic Acid Hydrochloride** for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **5-Methylpicolinic acid hydrochloride**. It moves beyond basic data to provide actionable insights into its properties, synthesis, analysis, and safe handling, grounded in established scientific principles.

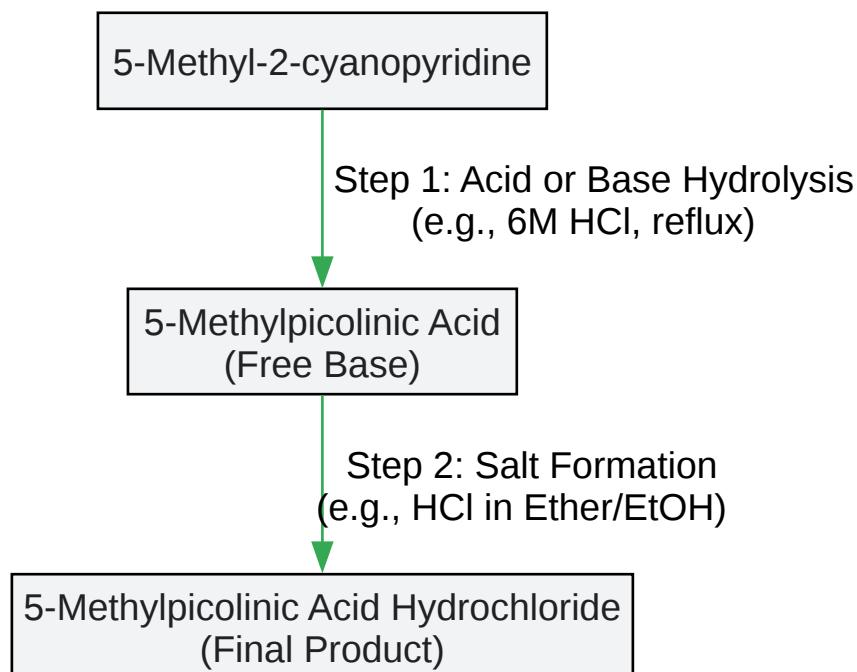
Core Compound Identity and Physicochemical Profile

5-Methylpicolinic acid hydrochloride is the hydrochloride salt of 5-methylpicolinic acid. The presence of the methyl group at the 5-position of the pyridine ring and the carboxylic acid at the 2-position makes it a valuable heterocyclic building block in synthetic and medicinal chemistry. The hydrochloride form often enhances solubility and stability compared to the free base.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

- CAS Number: 177359-60-3[\[1\]](#)[\[2\]](#)[\[3\]](#)

A summary of its key physicochemical properties is presented below. It is crucial to distinguish between the properties of the hydrochloride salt and its corresponding free base, 5-


methylpicolinic acid (CAS: 4434-13-3)[\[4\]](#). Data for the hydrochloride salt is prioritized where available.

Property	Value	Source(s)	Notes
CAS Number	177359-60-3	[1] [3]	For the hydrochloride salt.
Molecular Formula	$C_7H_8ClNO_2$ (or $C_7H_7NO_2 \cdot HCl$)	[1] [2]	---
Molecular Weight	173.60 g/mol	[1] [3]	---
MDL Number	MFCD20040409	[1] [3]	A unique identifier in the MDL substance database.
Appearance	Solid / White powder	[5]	Typical for organic acid salts.
Purity	Typically $\geq 95\%$	[1]	Commercial grades may vary.
Storage	Sealed in a dry place at room temperature.	[3]	Hygroscopic nature is common for hydrochloride salts.
Solubility	Water: 960 g/L at 20 °C	[6]	Data for a structurally related compound, indicates high aqueous solubility.
Melting Point	164-166 °C	[7]	For the free base (5-Methylpicolinic acid). The hydrochloride salt's melting point may differ.
Boiling Point	317°C at 760 mmHg	[7]	For the free base. Decomposition may occur at high temperatures.

Synthesis and Purification: A Proposed Workflow

While multiple commercial suppliers exist, understanding the synthetic route is critical for troubleshooting impurities or for custom synthesis needs. A common and efficient strategy for preparing picolinic acid derivatives involves the hydrolysis of a corresponding picolinonitrile precursor. The resulting free acid can then be readily converted to its hydrochloride salt.

The proposed pathway begins with 5-methyl-2-cyanopyridine (5-methylpicolinonitrile). The choice of a nitrile precursor is strategic; nitriles are stable, readily available, and can be converted to carboxylic acids under well-controlled conditions, minimizing side reactions common with other methods like oxidation of a methyl group, which could also affect the 5-position methyl group.

[Click to download full resolution via product page](#)

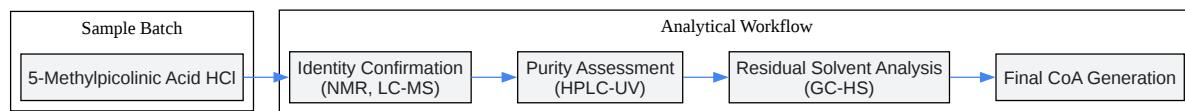
Caption: Proposed two-step synthesis of **5-Methylpicolinic acid hydrochloride**.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is a representative procedure based on established chemical transformations^[8] ^[9].

Step 1: Hydrolysis of 5-Methyl-2-cyanopyridine

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-2-cyanopyridine (1 equivalent).
- Acid Addition: Add a 6M aqueous solution of hydrochloric acid (HCl) (approx. 5-10 equivalents). The use of a significant excess of aqueous acid drives the reaction to completion.
- Reflux: Heat the mixture to reflux (approximately 100-110°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).
- Work-up:
 - Cool the reaction mixture to room temperature, then further in an ice bath.
 - Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) using a concentrated sodium hydroxide (NaOH) solution. This will cause the free base, 5-methylpicolinic acid, to precipitate out of the solution as it is least soluble at this pH.
 - Filter the resulting solid precipitate, wash with cold deionized water, and dry under a vacuum.


Step 2: Formation of the Hydrochloride Salt

- Dissolution: Suspend the dried 5-methylpicolinic acid in a suitable anhydrous organic solvent, such as diethyl ether or a mixture of ethanol and ether.
- Acidification: Slowly add a solution of anhydrous HCl in the chosen solvent (or bubble HCl gas through the solution) with stirring. The hydrochloride salt is typically much less soluble in the organic solvent than the free base.
- Precipitation & Isolation: The white precipitate of **5-Methylpicolinic acid hydrochloride** will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

- Final Steps: Filter the solid product, wash with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any residual impurities, and dry thoroughly under vacuum to yield the final product.

Analytical Quality Control: A Self-Validating System

Ensuring the identity, purity, and quality of a synthesized or purchased batch is paramount. A multi-pronged analytical approach provides a self-validating system where orthogonal methods confirm the results of one another. This is in line with modern analytical procedure development guidelines[10].

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for quality control and batch release.

Key Analytical Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons on the pyridine ring, the methyl group protons, and the acidic proton, with appropriate chemical shifts and splitting patterns. This is the primary method for unambiguous structural confirmation[3].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the molecular weight and provides an initial assessment of purity. The mass spectrometer should detect the parent ion corresponding to the free base (m/z for $[\text{M}+\text{H}]^+$) and potentially the HCl adduct depending on the ionization method used[3][11].
- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying purity. A reversed-phase C18 column with a mobile phase of

acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a common starting point. The purity is determined by the area percentage of the main peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm)[12].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the aromatic ring vibrations.

Applications in Drug Discovery and Development

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry. They can act as bidentate chelating agents for metal ions, participate in hydrogen bonding, and provide a rigid framework for orienting other functional groups.

- Scaffold for Novel Entities: **5-Methylpicolinic acid hydrochloride** serves as a starting material for creating more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or other functionalities, allowing for the exploration of structure-activity relationships (SAR)[9][13].
- Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal candidate for fragment libraries used in FBDD screening to identify initial binding interactions with biological targets.
- Intermediate for Agrochemicals and Pharmaceuticals: The picolinamide structure is a core component of several fungicides and other bioactive compounds[13]. This specific derivative provides a unique substitution pattern for the development of new active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

Proper handling of **5-Methylpicolinic acid hydrochloride** is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

- Hazard Identification:
 - H302: Harmful if swallowed[6].

- H315: Causes skin irritation[[14](#)].
- H318/H319: Causes serious eye damage/irritation[[6](#)][[14](#)].
- H335: May cause respiratory irritation[[15](#)].
- Precautionary Measures:
 - P261 & P264: Avoid breathing dust and wash skin thoroughly after handling[[2](#)][[16](#)].
 - P270: Do not eat, drink, or smoke when using this product[[6](#)][[15](#)].
 - P280: Wear protective gloves, protective clothing, and eye/face protection[[2](#)][[6](#)].
- First Aid:
 - If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[[6](#)][[16](#)].
 - If on Skin: Wash with plenty of water. If irritation occurs, get medical help[[2](#)][[14](#)].
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a doctor[[6](#)][[14](#)].
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing[[2](#)][[14](#)].
- Storage and Disposal:
 - Store in a well-ventilated place with the container tightly closed[[2](#)].
 - Store locked up[[2](#)].
 - Dispose of contents/container to an approved waste disposal facility in accordance with local, regional, and national regulations[[2](#)][[6](#)].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 177359-60-3|5-Methylpicolinic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. 5-Methylpicolinic acid | C7H7NO2 | CID 199575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methylpicolinic acid hydrate, CasNo.1588441-37-5 Hebei Shengang Trading Co.,Ltd(expird) China (Mainland) [shengangchem.lookchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. feradical.utsa.edu [feradical.utsa.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [5-Methylpicolinic acid hydrochloride CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169890#5-methylpicolinic-acid-hydrochloride-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com